molecular formula C18H20N6O3 B11140361 N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]glycinamide

N~2~-(4,6-dimethylpyrimidin-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]glycinamide

Cat. No.: B11140361
M. Wt: 368.4 g/mol
InChI Key: XDLXGAACWBKSHC-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE is a complex organic compound featuring a pyrimidine ring and a quinoxaline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE typically involves the condensation of a pyrimidine derivative with a quinoxaline derivative. The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield . The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could produce a range of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]ACETAMIDE is unique due to its combination of a pyrimidine ring and a quinoxaline derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]acetamide

InChI

InChI=1S/C18H20N6O3/c1-11-9-12(2)22-18(21-11)20-10-15(25)19-7-8-24-14-6-4-3-5-13(14)23-16(26)17(24)27/h3-6,9H,7-8,10H2,1-2H3,(H,19,25)(H,23,26)(H,20,21,22)

InChI Key

XDLXGAACWBKSHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)NCCN2C3=CC=CC=C3NC(=O)C2=O)C

Origin of Product

United States

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